molecular formula C16H14N2 B14116788 7,8-Dimethyl-4-phenylcinnoline

7,8-Dimethyl-4-phenylcinnoline

Cat. No.: B14116788
M. Wt: 234.29 g/mol
InChI Key: QWHPKOMOWLMSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethyl-4-phenylcinnoline is a heterocyclic aromatic compound belonging to the cinnoline family. . The unique structure of this compound, characterized by the presence of methyl and phenyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-4-phenylcinnoline typically involves the cyclization of arylhydrazones or arylhydrazines. One common method includes the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate, followed by cyclization under acidic conditions . Another approach involves the use of arenediazonium salts, which undergo cyclization to form the cinnoline core .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethyl-4-phenylcinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydrocinnoline derivatives.

    Substitution: Nitro and halogenated derivatives.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of methyl and phenyl groups enhances its lipophilicity and ability to interact with biological membranes, contributing to its potent biological effects .

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

7,8-dimethyl-4-phenylcinnoline

InChI

InChI=1S/C16H14N2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-17-18-16(14)12(11)2/h3-10H,1-2H3

InChI Key

QWHPKOMOWLMSKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CN=N2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.